4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
説明
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, also known as TPOXX, is a synthetic antiviral drug that is used to treat smallpox. It was developed by SIGA Technologies and was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. TPOXX is a potent inhibitor of the orthopoxvirus family, which includes smallpox, monkeypox, and cowpox viruses.
作用機序
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one inhibits the viral replication of orthopoxviruses by targeting the viral DNA polymerase. It acts by binding to a specific site on the DNA polymerase, which prevents the enzyme from synthesizing new viral DNA. This leads to the inhibition of viral replication and the eventual death of the virus.
Biochemical and Physiological Effects
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 2 hours of administration. 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one is primarily metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
The advantages of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one include its potent antiviral activity against orthopoxviruses, including smallpox. It is also well-tolerated and has minimal toxicity in animal studies. However, the limitations of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one include its specificity for orthopoxviruses, which limits its use against other viral infections. Additionally, there is limited data on the use of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one in immunocompromised patients.
将来の方向性
Future research on 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could focus on its potential use in combination with other antiviral drugs for the treatment of orthopoxvirus infections. Additionally, studies could investigate the use of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one for the prevention of smallpox in high-risk populations, such as healthcare workers and military personnel. Finally, research could explore the potential use of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one for the treatment of other viral infections.
科学的研究の応用
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been extensively studied for its antiviral activity against orthopoxviruses, including smallpox. In preclinical studies, 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to be effective against a range of orthopoxviruses, including monkeypox and cowpox viruses. In clinical trials, 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to be effective in the treatment of smallpox.
特性
IUPAC Name |
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-10(8-5-4-6-12-7-8)11(2,15)13(3)9(14)16-10/h4-7,15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBGKMYICPYDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)C)(C)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,4,5-trimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。